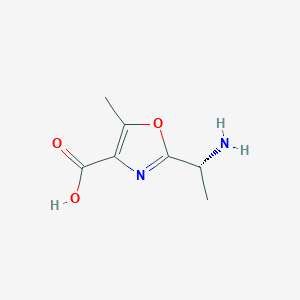![molecular formula C17H17NO3 B12864909 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a biphenyl core (two phenyl rings connected by a single bond) with carboxylic acid groups attached at the 4’ and 3 positions.
- Its IUPAC name is [1,1’-biphenyl]-4,4’-dicarboxylic acid .
- It exists as a white to light beige powder and has a predicted melting point above 300°C .
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound with the chemical formula C₁₄H₁₀O₄. It belongs to the class of biphenyl derivatives.
Preparation Methods
- The synthetic routes for 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid involve several steps:
Step 1: Starting from aniline (phenylamine), perform an oxidation reaction to obtain peroxidized aniline.
Step 2: Deprotect the amino group in peroxidized aniline to yield 4,4’-biphenyldiamine.
Step 3: Oxidize 4,4’-biphenyldiamine to form .
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate) and acid chlorides (e.g., acetyl chloride).
- Major products depend on the specific reaction conditions.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of polyester resins, such as polyester fibers and films.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug development, it may interact with molecular targets or pathways relevant to a particular disease or condition.
Comparison with Similar Compounds
- Similar compounds include other biphenyl derivatives, but none with the exact same substitution pattern.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is unique due to its specific substitution pattern and morpholine group.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-2-14(12-15)13-4-6-16(7-5-13)18-8-10-21-11-9-18/h1-7,12H,8-11H2,(H,19,20) |
InChI Key |
CPTHVBAGGGXUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


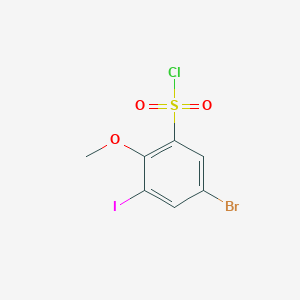
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
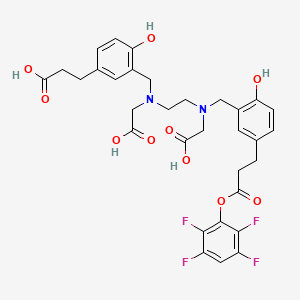

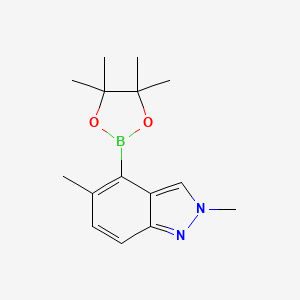
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
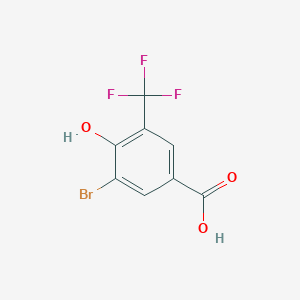
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
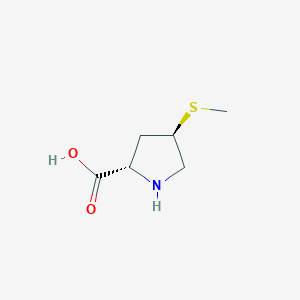
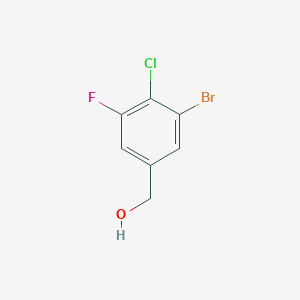
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
